molecular formula C13H16N4 B3282938 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile CAS No. 75928-87-9

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Cat. No. B3282938
CAS RN: 75928-87-9
M. Wt: 228.29 g/mol
InChI Key: PLUJIDKQUPLJCJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile (DMAP) is a heterocyclic organic compound that is widely used in the field of organic chemistry. It is a colorless solid that is soluble in most organic solvents. DMAP is a versatile reagent that is used in a variety of chemical reactions, including esterification, amidation, and acylation. In

Scientific Research Applications

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is widely used in the field of organic chemistry as a catalyst for various reactions. It is particularly useful in esterification and amidation reactions. 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is also used as a nucleophilic catalyst in the synthesis of beta-lactams, which are important antibiotics. In addition, 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is not fully understood. However, it is believed that 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile acts as a nucleophilic catalyst in many reactions. It is thought to form a complex with the substrate, which activates the substrate and increases its reactivity. 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is also believed to act as a proton acceptor in some reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile. However, studies have shown that 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is not toxic to cells and does not cause any significant changes in cell morphology. 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile has also been shown to have low acute toxicity in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile in lab experiments is its versatility. It can be used in a variety of reactions and is particularly useful in esterification and amidation reactions. 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is also relatively inexpensive and easy to handle. However, 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile has some limitations. It is not effective in all reactions and can sometimes lead to side reactions. In addition, 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile can be difficult to remove from reaction mixtures.

Future Directions

There are many possible future directions for research on 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile. One area of interest is the development of new reactions that use 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile as a catalyst. Another area of interest is the optimization of existing reactions to improve their efficiency and selectivity. In addition, there is a need for more studies on the biochemical and physiological effects of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile. Finally, there is a need for more research on the environmental impact of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile and its disposal.
Conclusion
In conclusion, 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is a versatile reagent that is widely used in the field of organic chemistry. It is used as a catalyst in a variety of reactions, including esterification and amidation. 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is relatively inexpensive and easy to handle, but it has some limitations. There are many possible future directions for research on 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile, including the development of new reactions and the optimization of existing reactions.

properties

IUPAC Name

3-(diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-5-17(6-2)13-10(4)9(3)11(7-14)16-12(13)8-15/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUJIDKQUPLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(N=C(C(=C1C)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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